![molecular formula C10H20N2 B13472205 2-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13472205.png)
2-Azaspiro[4.5]decan-8-ylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azaspiro[45]decan-8-ylmethanamine is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decan-8-ylmethanamine typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to form the desired spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow processes and biocatalytic transaminase technology has been explored to enhance the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azaspiro[4.5]decan-8-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents such as lithium aluminum hydride to convert nitriles to amines.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction typically produces amines .
Applications De Recherche Scientifique
2-Azaspiro[4.5]decan-8-ylmethanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Azaspiro[4.5]decan-8-ylmethanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the production of interleukin 6 (IL-6) and inflammation in certain models . The compound exerts its effects by modulating signaling pathways such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but contains an oxygen atom in place of a carbon atom.
2-benzyl-8-oxa-2-azaspiro[4.5]decan-4-ylmethanamine: Another related compound with a benzyl group attached to the spirocyclic structure.
Uniqueness
2-Azaspiro[4.5]decan-8-ylmethanamine is unique due to its specific spirocyclic structure and the presence of an amine group. This combination of features makes it particularly valuable for applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C10H20N2 |
|---|---|
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
2-azaspiro[4.5]decan-8-ylmethanamine |
InChI |
InChI=1S/C10H20N2/c11-7-9-1-3-10(4-2-9)5-6-12-8-10/h9,12H,1-8,11H2 |
Clé InChI |
XAKWNXHUCGBZPL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1CN)CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


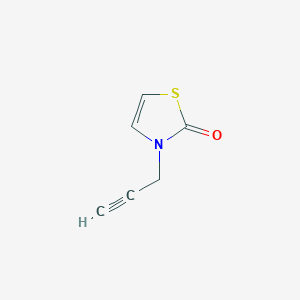
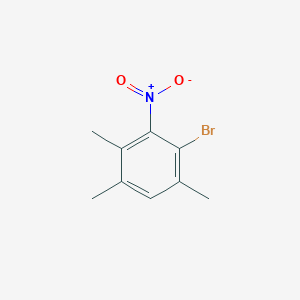
![methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13472142.png)

![Tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13472148.png)
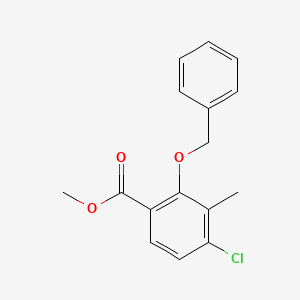
![1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13472152.png)
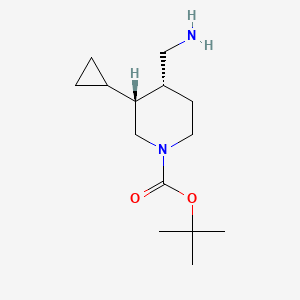
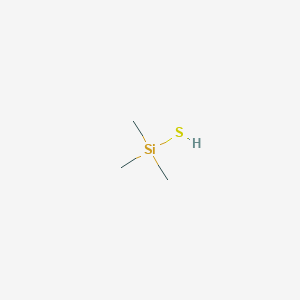
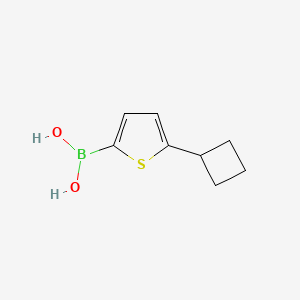

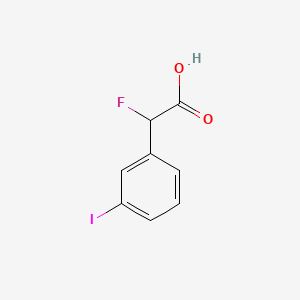
![1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine hydrochloride](/img/structure/B13472210.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate](/img/structure/B13472212.png)
